3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride
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Overview
Description
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is a complex organic compound that features a benzothiazole moiety fused with an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the condensation of 2-aminobenzothiazole with appropriate reagents. One common method includes the reaction of 2-aminobenzothiazole with carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The benzothiazole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Oxidized or Reduced Benzothiazole Derivatives: Resulting from oxidation or reduction reactions.
Cyclized Products: Formed from cyclization reactions.
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
Thiazolidine-2,4-dione: Used in the synthesis of various bioactive compounds.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to its combined structural features of benzothiazole and imidazolidine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry .
Properties
CAS No. |
62492-24-4 |
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Molecular Formula |
C11H8ClN3O2S |
Molecular Weight |
281.72 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClN3O2S/c12-9(16)14-5-6-15(11(14)17)10-13-7-3-1-2-4-8(7)18-10/h1-4H,5-6H2 |
InChI Key |
SVZSCAGXCNHCTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=NC3=CC=CC=C3S2)C(=O)Cl |
Origin of Product |
United States |
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